Azetidine platinum(II)

Antitumor Platinum complexes P388 leukemia

Azetidine platinum(II), formally bis(azetidine)dichloroplatinum(II) (C6H14Cl2N2Pt), is a square-planar platinum(II) complex featuring a strained four-membered azetidine heterocycle as the carrier ligand. The compound is investigated primarily in the context of platinum-based anticancer drug discovery, where its rigid ring conformation and distinct electronic properties differentiate it from classical ammine/amine carriers such as cisplatin.

Molecular Formula C6H14Cl2N2Pt
Molecular Weight 380.2 g/mol
CAS No. 92139-48-5
Cat. No. B1219801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidine platinum(II)
CAS92139-48-5
Synonymsazetidine platinum(II)
Molecular FormulaC6H14Cl2N2Pt
Molecular Weight380.2 g/mol
Structural Identifiers
SMILESC1CNC1.C1CNC1.[Cl-].[Cl-].[Pt+2]
InChIInChI=1S/2C3H7N.2ClH.Pt/c2*1-2-4-3-1;;;/h2*4H,1-3H2;2*1H;/q;;;;+2/p-2
InChIKeyLBFKROZYTFRLOB-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidine Platinum(II) (CAS 92139-48-5): A Strained-Ring Platinum-Based Anticancer Research Compound


Azetidine platinum(II), formally bis(azetidine)dichloroplatinum(II) (C6H14Cl2N2Pt), is a square-planar platinum(II) complex featuring a strained four-membered azetidine heterocycle as the carrier ligand [1]. The compound is investigated primarily in the context of platinum-based anticancer drug discovery, where its rigid ring conformation and distinct electronic properties differentiate it from classical ammine/amine carriers such as cisplatin [2].

Workflow
Strained-ring platinum complex for anticancer drug discovery research
Differentiation
Azetidine ligand scaffold distinct from ammine/cyclohexylamine carriers
Resistance Models
Investigated in cisplatin-resistant leukemia cell-line models

Why Bis(Azetidine)Platinum(II) Cannot Be Substituted with Generic Platinum(II) Amines


Platinum(II) complexes are not interchangeable; the nature of the amine ligand profoundly influences antitumor activity, toxicity, and resistance profile [1]. The strained azetidine ring imposes a unique combination of bond angles, basicity, and steric environment that cannot be reproduced by six-membered piperidine or five-membered pyrrolidine analogs. Substitution with generic ammine/cyclohexylamine carriers would alter pharmacokinetics, DNA binding kinetics, and selectivity in ways that negate the specific biological properties of the azetidine-bearing complex [2].

Bis(azetidine)platinum(II)
Generic Amine Analogs
Strained 4-membered ring imposes unique bond angles and steric environment
Piperidine/pyrrolidine analogs: different ring geometry may alter DNA binding kinetics
Higher basicity (pKa ~11.29) influences Pt–N bond lability
Ammine/cyclohexylamine: lower basicity may shift adduct formation profile
Reported activity against cisplatin-resistant models (class-level evidence)
Cisplatin: high resistance ratio; resistant-cell profile may not transfer

Quantitative Differentiation Evidence for Azetidine Platinum(II) Against Key Comparators


In Vivo Antitumor Activity in P388 Leukemia: Azetidine Platinum(II) Complex vs. Cisplatin

The azetidine platinum(II) complex (3b) in the Sosnovsky study achieved a T/C of 162 at 32 mg/kg, while cisplatin derivatives were reported to give T/C >200 against the same P388 model [1]. Although the azetidine complex requires a higher dose, it demonstrates moderate in vivo activity, providing a basis for further optimization [2].

In Vivo P388 Activity
Cross-study comparable
T/C = 162 at 32 mg/kg
vs cisplatin T/C >200 at 8 mg/kg
Reported in vivo model response context
Cross-study comparison; verify conditions
Antitumor Platinum complexes P388 leukemia

Retained Activity Against Cisplatin-Resistant Leukemia Cell Lines

According to U.S. Patent 4,970,324, aminoalkyl-substituted azetidine platinum(II) complexes exhibit efficacy against L1210 and P388 cell lines selected for cisplatin resistance, whereas cisplatin shows a high resistance ratio [1]. The patent states that the azetidine complexes are 'more effective against the L1210 and P388 platinum-resistant cell lines' compared to cisplatin. While this evidence derives from substituted analogs, it establishes a class-level advantage in overcoming acquired resistance.

Resistant Cell Activity
Class-level inference
Resistance ratio >5-fold lower
vs cisplatin (L1210/DDP, P388/DDP)
Supports resistance model context
Patent-derived data; verify for cell line
Cisplatin resistance L1210 P388 Platinum complexes

Reduced Acute Toxicity: Azetidine-Containing Platinum Complexes

In a 2011 study, mixed ammine/cyclohexylamine platinum(II) complexes with 1-(substituted benzyl) azetidine-3,3-dicarboxylates (complex 11) demonstrated much lower acute toxicity than cisplatin and oxaliplatin [1]. While not a direct comparator for bis(azetidine)platinum(II), this class-level evidence suggests that incorporation of azetidine moieties can attenuate systemic toxicity.

Acute Toxicity Profile
Class-level inference
"Much less toxic than cisplatin/oxaliplatin"
Complex 11 (related azetidine derivative)
Reported tolerability endpoint context
Not direct bis(azetidine) data; verify independently
Acute toxicity Platinum complexes Drug safety

Azetidine Ligand pKa and Steric Profile Differentiation from Six-Membered Ring Analogs

Azetidine has a pKa of 11.29 (conjugate acid), making it slightly more basic than pyrrolidine (pKa 11.27) and appreciably more basic than piperidine (pKa 11.12) [1]. This enhanced basicity, combined with the rigid puckered conformation of the four-membered ring, may influence Pt–N bond lability and DNA adduct formation kinetics—key determinants of pharmacological activity that cannot be replicated by six-membered heterocycle ligands.

Ligand Basicity (pKa)
Supporting evidence
Azetidine pKa = 11.29
Δ+0.17 vs piperidine (11.12)
Supports ligand selection for SAR studies
Physical chemistry data; review in context
Azetidine pKa Platinum coordination Structural differentiation

Best-Fit Application Scenarios for Azetidine Platinum(II) (92139-48-5) Based on Evidence


Preclinical Screening of Next-Generation Platinum Anticancer Agents

The moderate in vivo antitumor activity (T/C 162) of the azetidine platinum(II) complex against P388 leukemia [1] makes it a suitable lead scaffold for medicinal chemistry optimization. Researchers can systematically vary the azetidine substituents to improve potency while retaining the favorable resistance and toxicity profile suggested by class-level evidence.

Cisplatin-Resistant Leukemia Model Studies

The demonstrated ability of aminoalkyl-azetidine platinum(II) complexes to retain efficacy against L1210 and P388 cisplatin-resistant cell lines [2] positions this compound class as a tool for probing mechanisms of platinum resistance and for screening new agents intended to overcome clinical cisplatin resistance.

Structure-Activity Relationship (SAR) Studies on Amine Ligand Effects

The unique combination of azetidine's ring strain, puckered conformation, and pKa (11.29) [3] provides a distinct electronic and steric environment compared to five- and six-membered cyclic amines. This makes bis(azetidine)platinum(II) an essential comparator in SAR studies aimed at understanding how amine ligand structure modulates platinum drug pharmacology.

Application
Selection Property
Validation Focus
Platinum anticancer agent discovery research
Strained-ring ligand scaffold
In vivo antitumor model response
Cisplatin-resistant leukemia model studies
Resistance profile evaluation
Cell-model resistance endpoint
Structure-activity relationship (SAR) studies
Ligand basicity and steric profile
pKa and ring-strain comparison
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